

Application Notes and Protocols for O1918 in Cell Culture

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Compound of Interest

Compound Name: O1918

Cat. No.: B7910220

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Introduction

This document provides detailed application notes and protocols for the use of **O1918** in cell culture experiments. **O1918** is a novel compound that has shown significant effects on cellular processes, making it a molecule of interest for researchers in various fields, including cancer biology and neurobiology. These guidelines are intended for researchers, scientists, and drug development professionals to ensure standardized and reproducible experimental outcomes.

Data Presentation

To facilitate the comparison of experimental data, the following tables summarize key quantitative parameters for **O1918**.

Table 1: **O1918** Properties

Property	Value
Molecular Weight	Data Not Available
Purity	>98%
Formulation	Soluble in DMSO
Storage	-20°C

Table 2: Recommended Working Concentrations of **O1918** for In Vitro Assays

Assay Type	Cell Line	Concentration Range	Incubation Time
Cell Viability (MTT)	Glioblastoma (U-87)	50 μ M - 1000 μ M	48 - 72 hours
Cell Cycle Analysis	Glioblastoma (LN-229)	100 μ M - 500 μ M	24 - 48 hours
Apoptosis Assay	Glioblastoma (U-87, LN-229)	100 μ M - 500 μ M	24 - 48 hours

Table 3: IC50 Values of **O1918** in Glioblastoma Cell Lines

Cell Line	IC50 (μ M)
U-87 (TMZ-sensitive)	309.3
U-87 (TMZ-resistant)	1918
LN-229 (TMZ-sensitive)	494.9
LN-229 (TMZ-resistant)	>2000

Experimental Protocols

I. Cell Culture and Maintenance

- Cell Lines: Human glioblastoma cell lines U-87 and LN-229 can be obtained from ATCC.
- Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
- Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
- Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.

II. Preparation of **O1918** Stock Solution

- Prepare a 10 mM stock solution of **O1918** in sterile DMSO.

- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C.

III. Cell Viability Assay (MTT)

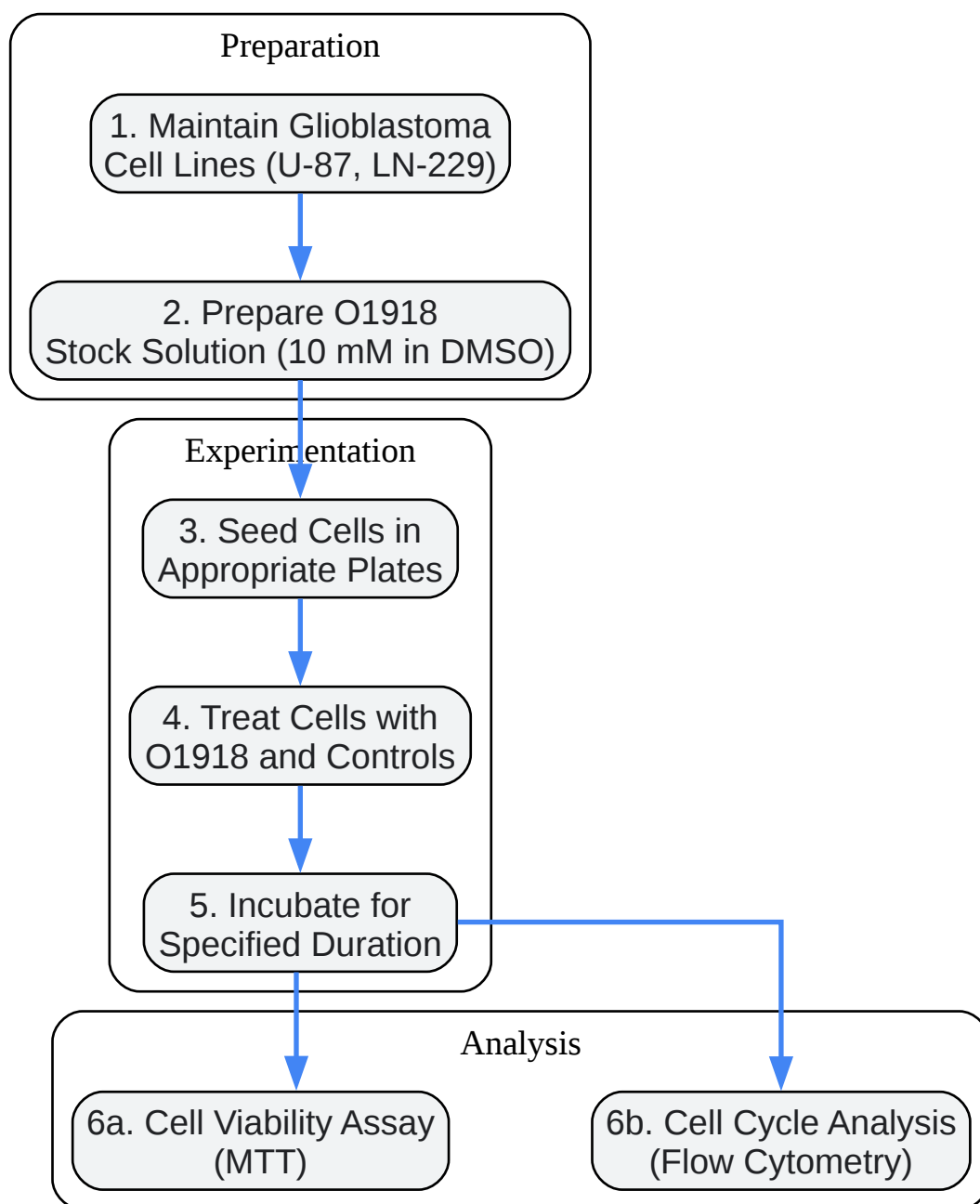
- Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
- Treatment: The next day, treat the cells with increasing concentrations of **O1918** (e.g., 50, 100, 200, 400, 800, 1000 µM). Include a vehicle control (DMSO) and an untreated control.
- Incubation: Incubate the plate for 48 to 72 hours at 37°C.
- MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

IV. Cell Cycle Analysis

- Cell Seeding: Seed 1×10^6 cells in a 6-well plate and allow them to attach overnight.
- Treatment: Treat the cells with the desired concentrations of **O1918** for 24 to 48 hours.
- Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
- Fixation: Fix the cells in 70% ethanol at -20°C overnight.
- Staining: Wash the cells with PBS and resuspend in a solution containing propidium iodide (PI) and RNase A.

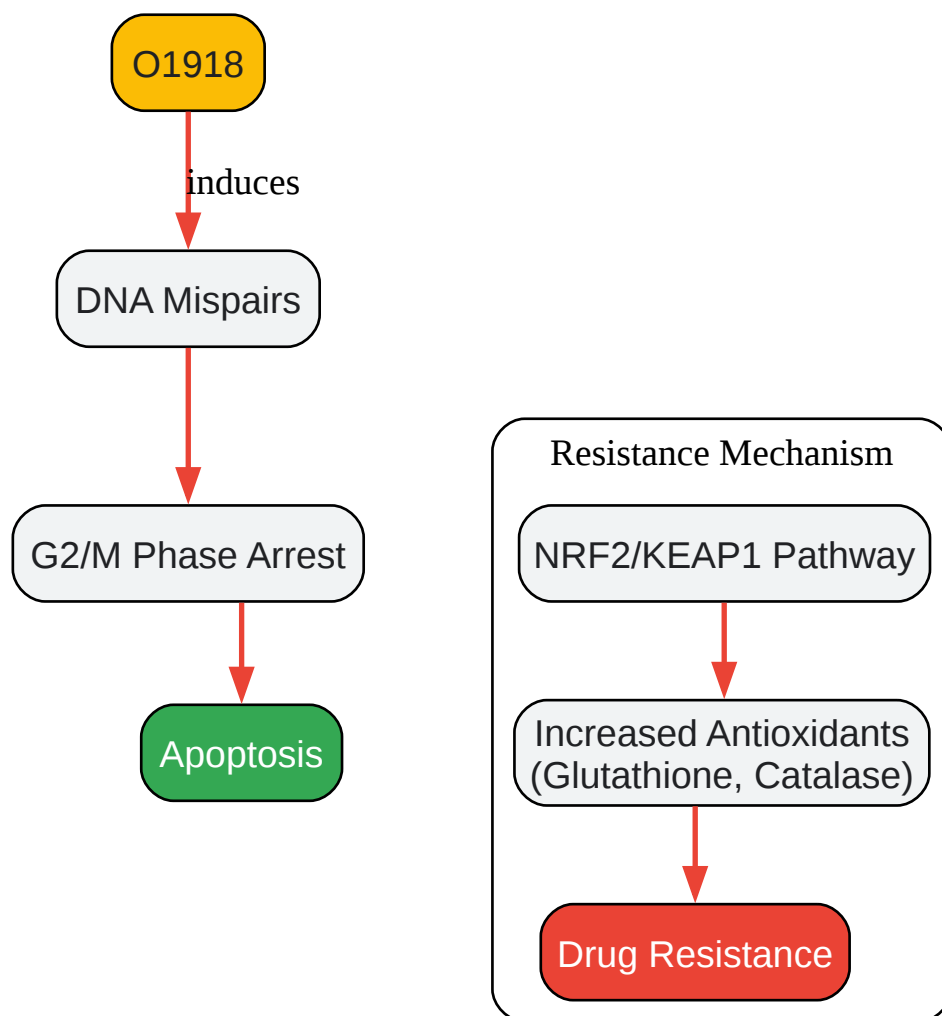
- Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer. In TMZ-sensitive U-87 and LN-229 cells, TMZ treatment leads to G2/M phase arrest.[1] In contrast, TMZ-resistant cells show a significant decrease in the G2/M phase population after treatment.[1]

Mandatory Visualizations



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Caption: Experimental workflow for in vitro studies with **O1918**.



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References

- 1. pubs.acs.org [pubs.acs.org]

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